N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide;hydrochloride
Description
N-[2-(Dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide; hydrochloride is a synthetic benzothiazole derivative characterized by a fused [1,3]dioxolo ring system and a phenylacetamide backbone. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. The compound’s structure features:
- A dimethylaminoethyl group linked to the benzothiazole nitrogen, which may contribute to receptor interactions or modulate pharmacokinetics.
- A phenylacetamide moiety attached via an N-alkyl chain, a common motif in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S.ClH/c1-22(2)8-9-23(19(24)10-14-6-4-3-5-7-14)20-21-15-11-16-17(26-13-25-16)12-18(15)27-20;/h3-7,11-12H,8-10,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEINLAGBFOUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxolo Group: The dioxolo group can be introduced through a reaction with a suitable diol and a dehydrating agent.
Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be attached via a nucleophilic substitution reaction using a suitable alkylating agent.
Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be introduced through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with other benzothiazole-acetamide derivatives. A notable analogue is N-[2-(Dimethylcarbamoylmethylsulfanyl)benzothiazol-6-yl]-3-phenylpropanamide (CAS 149683-91-0), which differs in:
- Substituent on the benzothiazole ring : A dimethylcarbamoylmethylsulfanyl group replaces the fused [1,3]dioxolo ring. This substitution reduces ring rigidity and may alter metabolic stability or binding affinity.
- Backbone chain : A propanamide (vs. phenylacetamide) chain could influence hydrophobic interactions with biological targets.
| Feature | Target Compound | Analogue (CAS 149683-91-0) |
|---|---|---|
| Benzothiazole substituent | [1,3]dioxolo fused ring | Dimethylcarbamoylmethylsulfanyl |
| Amide backbone | Phenylacetamide | 3-Phenylpropanamide |
| Solubility modifier | Hydrochloride salt | Neutral form (no salt) |
| Hypothetical logP* | Lower (due to hydrophilic salt) | Higher (neutral, hydrophobic chain) |
*logP values inferred from structural features.
The fused dioxolo ring in the target compound likely enhances metabolic stability compared to the thioether-linked substituent in the analogue, as fused rings resist enzymatic cleavage .
Functional Group Impact on Bioactivity
Benzothiazoles are known for diverse bioactivities, including anticancer and antimicrobial effects. Key differences in functional groups may dictate target specificity:
- In contrast, the dimethylcarbamoylmethylsulfanyl group in the analogue may favor interactions with thiol-dependent enzymes.
- Phenylacetamide vs. propanamide : The phenyl group in the target compound could enhance aromatic stacking in enzyme active sites, whereas the propanamide’s flexibility might reduce binding specificity.
Lumping Strategy and Class-Specific Properties
highlights the lumping strategy , where compounds with similar cores are grouped for predictive modeling. The target compound and its analogues belong to a benzothiazole-acetamide class, sharing:
- Core reactivity : The benzothiazole ring’s electron-deficient nature facilitates interactions with nucleophilic residues in proteins.
- Common degradation pathways : Oxidation of the benzothiazole ring or hydrolysis of the amide bond .
Biological Activity
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide; hydrochloride is a synthetic compound that belongs to a class of heterocyclic amides. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 463.93 g/mol. The structure includes several functional groups that may influence its biological activity:
- Amide Group : Central to the compound's structure.
- Benzothiazole Ring : Known for various biological activities.
- Dimethylamino Group : May enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of benzothiazoles, including compounds similar to N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide; hydrochloride, exhibit significant antimicrobial properties. In a study evaluating various benzothiazole derivatives against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, compounds demonstrated moderate to potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 μg/mL .
Anticancer Potential
The compound has been investigated for its anticancer properties. A study on structurally related compounds showed that they could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The most potent inhibitors had IC50 values in the low micromolar range (around 6 μM), suggesting that the benzothiazole moiety may play a crucial role in enhancing anticancer activity .
The mechanism by which N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide exerts its biological effects is not fully elucidated. However, studies suggest that it may involve interaction with specific cellular pathways implicated in apoptosis and cell cycle regulation . The presence of the dimethylamino group may also facilitate interactions with neurotransmitter receptors or transporters.
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies have shown that certain benzothiazole derivatives exhibit enhanced antibacterial activity due to substituents like nitro or halogen groups. These modifications can significantly affect the compound's interaction with bacterial membranes .
- Anticancer Activity : A series of derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Compounds with electron-withdrawing groups showed increased potency against various cancer cell lines .
- Neuroprotective Effects : Some related compounds have shown promise in models of neurodegenerative diseases, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .
Summary Table of Biological Activities
Q & A
Q. What are the critical steps in synthesizing N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide hydrochloride?
The synthesis involves multi-step reactions starting with substituted phenols or N-phthaloylglycine derivatives. Key steps include:
- Acylation : Reacting 2-amino-substituted benzothiazole intermediates with activated acylating agents (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) under anhydrous conditions.
- Functionalization : Introducing the dimethylaminoethyl group via nucleophilic substitution or reductive amination.
- Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt . Purification is typically achieved via recrystallization or column chromatography.
Q. Which spectroscopic methods are essential for structural characterization?
- NMR Spectroscopy : H and C NMR to confirm the benzothiazole core, dioxolo group, and phenylacetamide substituents.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch in acetamide at ~1650 cm) .
Q. What are the recommended storage conditions for this compound?
Store under inert atmosphere (argon or nitrogen) at 2–8°C in desiccated conditions. The hydrochloride salt is hygroscopic; exposure to moisture can lead to hydrolysis of the dioxolo or benzothiazole moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination for dimethylaminoethyl introduction).
- Solvent Optimization : Use aprotic polar solvents (DMF, DMSO) to enhance solubility of intermediates.
- Temperature Control : Lower reaction temperatures (<0°C) during acylation to minimize side reactions . Statistical tools like Design of Experiments (DoE) can systematically evaluate variable interactions.
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Validation : Replicate assays across multiple cell lines or in vivo models to confirm dose-dependent effects.
- Metabolic Stability Testing : Assess compound degradation in plasma or liver microsomes to rule out false negatives due to rapid metabolism.
- Target Engagement Studies : Use techniques like SPR (Surface Plasmon Resonance) to directly measure binding affinity to suspected targets (e.g., kinase domains) .
Q. How can computational methods predict interactions with biological targets?
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses within protein active sites (e.g., benzothiazole interactions with ATP-binding pockets).
- QSAR Modeling : Corrogate structural features (e.g., electron-rich dioxolo groups) with activity data to identify pharmacophores.
- MD Simulations : Study stability of ligand-protein complexes over nanosecond timescales to prioritize candidates for synthesis .
Data Analysis and Experimental Design
Q. How should researchers design assays to evaluate this compound’s mechanism of action?
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT/XTT).
- Pathway Profiling : Use transcriptomics or phosphoproteomics to map downstream signaling effects.
- Negative Controls : Include structurally related but inactive analogs (e.g., lacking the dimethylaminoethyl group) to isolate functional groups responsible for activity .
Q. What statistical approaches are critical for analyzing dose-dependent toxicity?
- Probit Analysis : Calculate LD/IC values with 95% confidence intervals.
- ANOVA with Tukey’s Post Hoc : Compare toxicity across dose groups.
- Hill Slope Modeling : Assess cooperativity in dose-response curves to infer binding mechanisms .
Comparative Structural Analysis
Q. How does the dioxolo-benzothiazole scaffold compare to other heterocyclic systems in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
